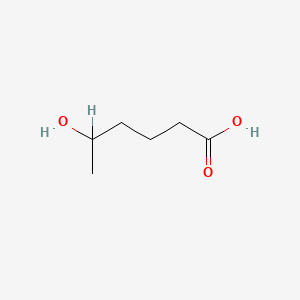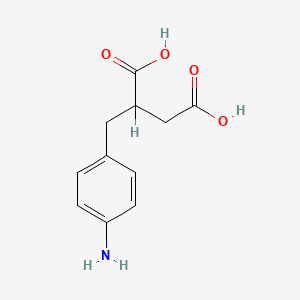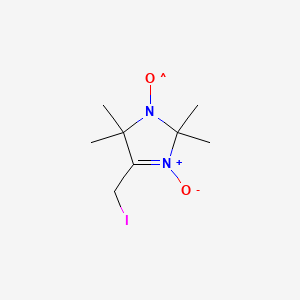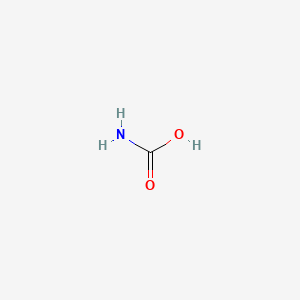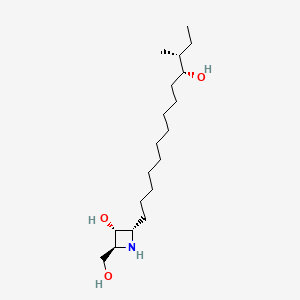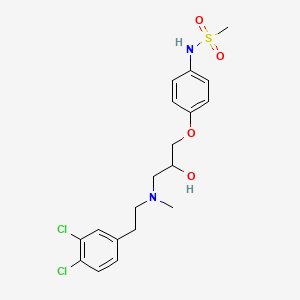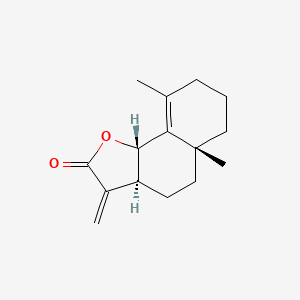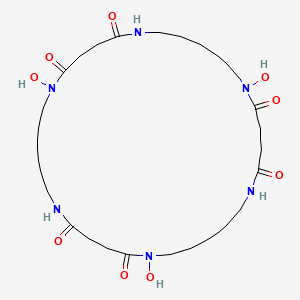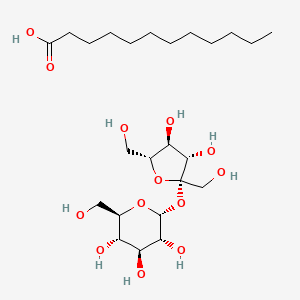
Oxazepam acetate
Descripción general
Descripción
El acetato de oxazepam es un derivado del oxazepam, una benzodiazepina utilizada principalmente por sus propiedades ansiolíticas y sedantes. Las benzodiazepinas son una clase de fármacos psicoactivos conocidos por sus efectos calmantes. El acetato de oxazepam se caracteriza por la adición de un grupo acetato a la molécula de oxazepam, lo que puede influir en sus propiedades farmacocinéticas y potencialmente en sus aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
El acetato de oxazepam tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El acetato de oxazepam ejerce sus efectos potenciando la acción del ácido gamma-aminobutírico (GABA) en los receptores GABA (A). Estos receptores son parte del principal sistema neurotransmisor inhibitorio en el cerebro. Cuando el GABA se une a estos receptores, provoca un cambio conformacional que permite que los iones cloruro pasen a través de ellos, lo que lleva a potenciales postsinápticos inhibitorios. Esta acción da como resultado los efectos calmantes asociados con las benzodiazepinas .
Safety and Hazards
Oxazepam can cause side effects such as drowsiness, dizziness, headache, memory impairment, paradoxical excitement, and anterograde amnesia . It can also cause a drop in blood pressure, especially when going from a lying down or sitting position to standing . This may increase a person’s risk of falls . Withdrawal symptoms may occur if oxazepam has been taken long-term or at higher-than-recommended dosages and then stopped abruptly .
Direcciones Futuras
Oxazepam is an FDA-approved benzodiazepine used for the treatment of alcohol withdrawal and the management of anxiety disorders . It has a variety of uses, including several outside of its approved indications such as confusional arousals, sleep terrors, social phobia, post-traumatic stress disorder, insomnia, premenstrual syndrome, and catatonia . Currently, oxazepam is not FDA-approved for use in children under the age of six due to the risk of respiratory arrest .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del acetato de oxazepam generalmente implica la acilación del oxazepam. Un método común incluye la reacción del oxazepam con anhídrido acético en presencia de un solvente polar aprótico. La reacción se lleva a cabo bajo calor, seguida de enfriamiento y separación del producto .
Métodos de producción industrial
Para la producción industrial, el proceso se escala para garantizar un alto rendimiento y rentabilidad. El método involucra el uso de anhídrido acético y acetato anhidro, con un control cuidadoso de las condiciones de reacción para optimizar el rendimiento y minimizar los subproductos. La reacción se lleva a cabo en un sistema homogéneo para mejorar la seguridad y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de oxazepam puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El acetato de oxazepam se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden convertir el acetato de oxazepam nuevamente en oxazepam.
Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reactivos como el hidróxido de sodio pueden facilitar reacciones de sustitución.
Principales productos formados
Oxidación: Varios metabolitos oxidados.
Reducción: Oxazepam.
Sustitución: Derivados con diferentes grupos funcionales que reemplazan al acetato.
Comparación Con Compuestos Similares
Compuestos similares
Oxazepam: El compuesto padre, utilizado para fines terapéuticos similares.
Diazepam: Otra benzodiazepina con una duración de acción más prolongada.
Lorazepam: Similar en estructura pero con diferentes propiedades farmacocinéticas
Singularidad
El acetato de oxazepam es único debido a la adición del grupo acetato, que puede alterar su perfil farmacocinético y potencialmente sus aplicaciones terapéuticas. Esta modificación puede resultar en diferencias en la absorción, distribución, metabolismo y excreción en comparación con su compuesto padre, oxazepam .
Propiedades
IUPAC Name |
(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWUTOZBRWYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939582 | |
| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824-74-4 | |
| Record name | (±)-Oxazepam acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazepam acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazepam acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAZEPAM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611V4315UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


